7-Bromoheptanal
Overview
Description
7-Bromoheptanal is a compound that is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant to 7-Bromoheptanal. For instance, bromoallenes are used as intermediates in the synthesis of medium-sized heterocycles, suggesting that brominated compounds can be versatile in organic synthesis .
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For example, the palladium(0)-catalyzed synthesis of medium-sized heterocycles utilizes bromoallenes as an allyl dication equivalent, indicating that brominated precursors can be effectively used in cyclization reactions to produce complex structures . Similarly, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes involves nucleophilic substitution at the 7-position by various nucleophiles, which could be analogous to the functionalization of heptanal at the 7-position .
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite diverse, as seen in the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione, where the solid-state crystal structure was characterized by X-ray diffraction . This suggests that 7-Bromoheptanal could also have a well-defined molecular structure that can be studied using similar techniques.
Chemical Reactions Analysis
Brominated compounds are shown to participate in a variety of chemical reactions. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid from a dibrominated precursor involves a key step of double alkylation . This indicates that 7-Bromoheptanal could also undergo reactions such as alkylation or nucleophilic substitution, given the presence of a reactive bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from studies such as the one on 1,7-bis(4-bromophenyl)heptane-1,7-dione, where various spectral tools were used for physicochemical characterization . These studies provide a comprehensive understanding of the properties of brominated compounds, which could be extrapolated to 7-Bromoheptanal.
Scientific Research Applications
Glutathione Depletion in Hepatocytes
Research by Khan and O'Brien (1991) investigated the impact of bromoalkanes, including bromoheptane, on intracellular glutathione (GSH) levels in rat hepatocytes. They found that bromoheptane significantly depleted GSH without causing cytotoxicity, indicating its potential for studying the role of GSH in xenobiotic cytotoxicity (Khan & O'Brien, 1991).
Synthesis of Pheromones
Tao et al. (2013) developed practical procedures for the synthesis of 7-bromo-(Z,E)-4,6-heptadienal, a component in the synthesis of pheromones like (Z,E)-9,11-hexadecadienal. This synthesis approach is efficient and stereoselective, highlighting the use of bromoheptanal in creating pheromones (Tao et al., 2013).
Bromoalkynylation in Organic Synthesis
Li et al. (2011) explored the use of bromoalkynes in organic synthesis, focusing on the bromoalkynylation of internal alkynes. They demonstrated the synthesis of complex molecules such as 7-alkynyl norbornanes and cyclobutenyl halides, showcasing the versatility of bromoalkanes in chemical synthesis (Li et al., 2011).
Cyclisation of Unsaturated Epoxides
Gash et al. (1989) studied the cyclisation of unsaturated epoxides, including 7-bromo-5,6-epoxyheptene derivatives. Their research revealed important insights into the formation and behavior of free radical intermediates in such reactions (Gash et al., 1989).
Reaction with Activated Magnesium
Ando et al. (1981) reported on the reaction of 7-bromo-7-chlorobicyclo[4.1.0] heptane with activated magnesium, yielding 7-bromobicyclo[4.1.0] heptane. This study contributes to the understanding of reactions involving gem-dihalocyclopropanes (Ando et al., 1981).
properties
IUPAC Name |
7-bromoheptanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHBEJHWPUSRJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499529 | |
Record name | 7-Bromoheptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoheptanal | |
CAS RN |
54005-84-4 | |
Record name | 7-Bromoheptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.